

Application Notes and Protocols: Tetraammonium Hexamolybdate as a Flame Retardant and Smoke Suppressant

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Compound of Interest

Compound Name: *Tetraammonium hexamolybdate*

Cat. No.: *B086680*

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Disclaimer

The following application notes and protocols are centered on the use of ammonium molybdate compounds as flame retardants and smoke suppressants. Due to a scarcity of specific research on **tetraammonium hexamolybdate** for these applications, the information provided is largely based on data for the closely related and extensively studied ammonium octamolybdate (AOM). While the fundamental mechanisms are expected to be similar due to the presence of molybdenum, the quantitative performance may vary. This document serves as a comprehensive guide, with the understanding that the data presented for AOM is a proxy to inform potential applications of **tetraammonium hexamolybdate**.

Introduction to Tetraammonium Hexamolybdate

Tetraammonium hexamolybdate is an inorganic salt that, like other ammonium molybdates, is recognized for its potential as a flame retardant and smoke suppressant, particularly in polymer applications. Molybdenum-based compounds are known to be effective in the solid phase, promoting char formation and reducing the release of flammable volatiles and smoke during combustion.^[1] They are often used in synergy with other flame retardants to enhance the fire safety of materials.

Chemical Information:

Property	Value
Chemical Name	Tetraammonium Hexamolybdate
CAS Number	12411-64-2[2]
Molecular Formula	(NH ₄) ₄ Mo ₆ O ₂₀ (Anhydrous) - Note: Formula can vary based on hydration.
Appearance	White crystalline powder
Solubility	Soluble in water

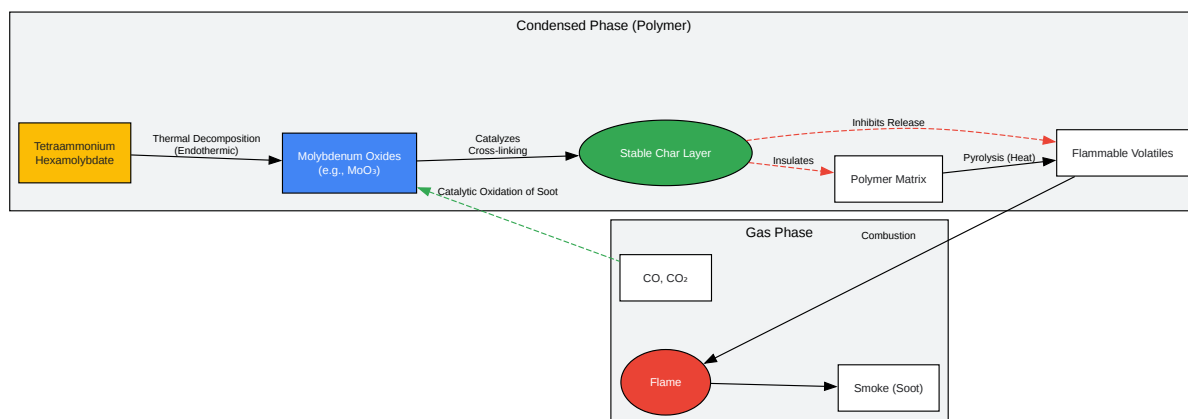
Mechanism of Action: Flame Retardancy and Smoke Suppression

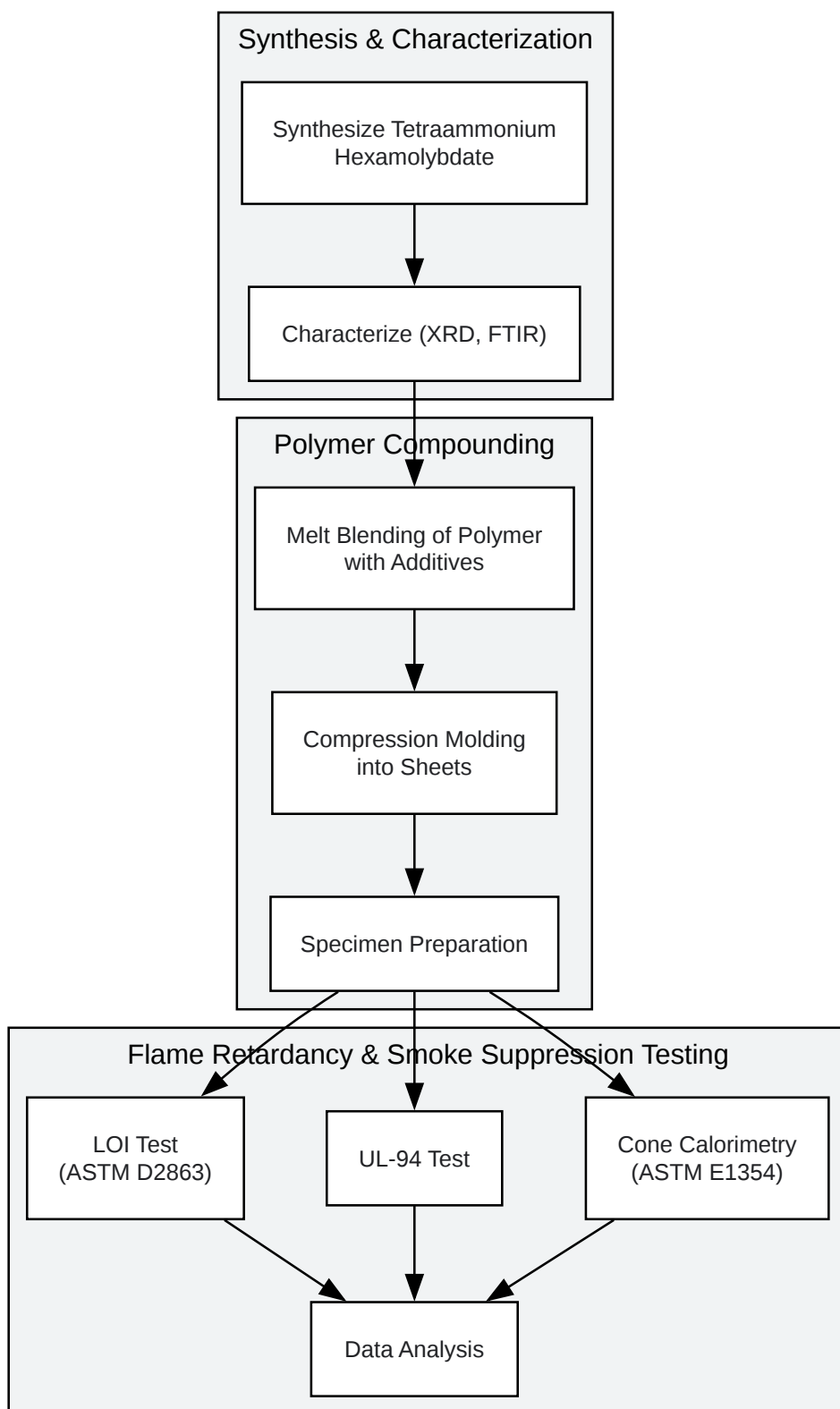
Ammonium molybdate compounds primarily act in the condensed (solid) phase of a burning polymer. Their effectiveness stems from a multi-faceted mechanism:

- **Promotion of Char Formation:** During combustion, **tetraammonium hexamolybdate** decomposes to form molybdenum oxides. These oxides act as catalysts, promoting cross-linking and cyclization reactions in the polymer backbone. This leads to the formation of a stable, insulating char layer on the material's surface.[1] This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and reducing the release of flammable volatile compounds that fuel the fire.[3]
- **Catalytic Oxidation of Carbon:** The molybdenum oxides formed during decomposition can also catalyze the oxidation of carbon (soot) particles into less harmful carbon monoxide and carbon dioxide. This action is key to its smoke suppression properties, as it reduces the density of visible smoke.[4]
- **Endothermic Decomposition:** The thermal decomposition of ammonium molybdates is an endothermic process, meaning it absorbs heat from the surroundings. This helps to cool the polymer substrate, further slowing down the rate of pyrolysis.

- **Release of Non-flammable Gases:** The decomposition also releases non-flammable gases such as ammonia and water vapor. These gases can dilute the flammable volatiles in the gas phase, reducing their concentration below the flammability limit.

Visualizing the Mechanism of Action





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